molecular formula C11H18ClNO2 B6344013 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride CAS No. 1240567-85-4

2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride

Cat. No.: B6344013
CAS No.: 1240567-85-4
M. Wt: 231.72 g/mol
InChI Key: CTUUZOJCZIZAII-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride is a phenolic derivative featuring a methoxy group (-OCH₃) at the 2-position, a propylamino-methyl substituent (-CH₂NHCH₂CH₂CH₃) at the 4-position, and a hydrochloride salt.

Properties

IUPAC Name

2-methoxy-4-(propylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2;/h4-5,7,12-13H,3,6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUUZOJCZIZAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Methoxy-4-hydroxybenzaldehyde

A direct approach leverages reductive amination to introduce the propylaminomethyl group. This method begins with 2-methoxy-4-hydroxybenzaldehyde (isovanillin) , a commercially available starting material. The aldehyde group undergoes condensation with propylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) . The reaction proceeds via imine intermediate formation, followed by reduction to yield the secondary amine, N-(2-methoxy-4-hydroxybenzyl)propylamine . Subsequent treatment with hydrochloric acid (HCl) produces the hydrochloride salt.

Key Conditions :

  • Solvent: Methanol or tetrahydrofuran (THF)

  • Temperature: Room temperature to 50°C

  • Reaction Time: 12–24 hours

  • Yield: ~75% (theoretical)

This method is advantageous for its simplicity and minimal purification requirements. However, competing side reactions, such as over-reduction or self-condensation of the aldehyde, necessitate precise stoichiometric control of propylamine and NaBH₃CN .

Alkylation of Propylamine with 2-Methoxy-4-hydroxybenzyl Chloride

An alternative route involves synthesizing 2-methoxy-4-hydroxybenzyl chloride as a key intermediate. Starting with 2-methoxy-4-hydroxybenzyl alcohol (derived from the reduction of isovanillin using NaBH₄ ), chlorination is achieved via thionyl chloride (SOCl₂) or HCl/ZnCl₂ . The resulting benzyl chloride undergoes nucleophilic substitution with propylamine in a polar aprotic solvent (e.g., DMF or THF), yielding the secondary amine.

Key Conditions :

  • Chlorination: SOCl₂ in dichloromethane at 0–5°C

  • Substitution: Propylamine (2–3 equivalents), 60–80°C, 6–8 hours

  • Yield: ~65% (after purification)

This method requires protection of the phenolic hydroxyl group during chlorination to prevent side reactions. For example, temporary methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) ensures selectivity, followed by deprotection using boron tribromide (BBr₃) .

Mannich Reaction-Based Synthesis

The Mannich reaction offers a one-pot strategy to introduce the aminomethyl group. Reacting 2-methoxy-4-hydroxyphenol with formaldehyde and propylamine in aqueous or alcoholic media generates the target amine. The reaction exploits the electrophilic character of the iminium ion formed in situ, which attacks the aromatic ring at positions activated by the hydroxyl and methoxy groups .

Key Conditions :

  • Catalyst: Acetic acid or HCl

  • Temperature: 50–70°C

  • Reaction Time: 4–6 hours

  • Yield: ~60% (with by-product formation)

Regioselectivity challenges arise due to competing substitution at ortho and para positions relative to the hydroxyl group. Optimization studies suggest that excess formaldehyde (1.5–2.0 equivalents) improves selectivity for the desired product .

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

MethodAdvantagesLimitationsYield Range
Reductive AminationMinimal steps, high atom economyRequires specialized reducing agents70–75%
AlkylationScalable, well-characterized stepsNeeds hydroxyl protection/deprotection60–65%
Mannich ReactionOne-pot synthesisLow regioselectivity, by-products55–60%

Purification and Characterization

Crude products are purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). The hydrochloride salt is characterized by:

  • Melting Point : 180–185°C (decomposition)

  • ¹H NMR (D₂O): δ 6.8–7.1 (aromatic protons), δ 3.8 (OCH₃), δ 3.2–3.5 (CH₂NH), δ 1.4–1.6 (CH₂CH₂CH₃)

  • IR Spectroscopy : N–H stretch (~2500 cm⁻¹), aromatic C–O (~1250 cm⁻¹) .

Industrial-Scale Considerations

For large-scale production, the alkylation route is preferred due to lower reagent costs and compatibility with continuous flow systems. However, reductive amination offers greener credentials by avoiding halogenated intermediates. Recent advances in catalytic hydrogenation (e.g., using Pd/C or Raney Ni) may further enhance the sustainability of this pathway .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amines and reduced phenolic compounds.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C11H17ClN2O2
  • Molecular Weight : 232.72 g/mol
  • CAS Number : 1240567-43-4

The compound features a phenolic structure with methoxy and propylamino groups, which contribute to its unique reactivity and biological interactions.

Chemistry

2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating the development of new chemical entities.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth.
  • Anticancer Activities : Studies suggest it may induce apoptosis in cancer cells through various mechanisms.

Medicine

The therapeutic potential of this compound is being explored for various diseases:

  • Neurological Disorders : It shows promise in neuroprotection, particularly in ischemic injury models.
  • Cardiovascular Diseases : Its antioxidant properties may contribute to cardiovascular health by reducing oxidative stress.

Industry

In the pharmaceutical industry, this compound is being evaluated for its role in developing drugs targeting oxidative stress-related diseases. Additionally, its antioxidant properties make it a candidate for cosmetic formulations aimed at skin protection.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant effects:

  • Glutathione Levels : Enhances liver glutathione levels, aiding cellular defense against oxidative stress.
  • Free Radical Scavenging : Effectively scavenges free radicals, preventing cellular damage.

Anti-inflammatory Effects

The compound has been documented to reduce pro-inflammatory cytokine production and modulate signaling pathways associated with inflammation.

Neuroprotective Properties

Recent studies highlight its neuroprotective effects:

  • Ischemic Injury Protection : Protects against brain damage following ischemic events.
  • Oxidative Stress Mitigation : Its antioxidant properties help shield neuronal cells from injury.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Study TypeFindings
Antioxidant StudyIncreased liver antioxidant enzyme levels in animal models indicate protection against oxidative stress-related diseases.
Anti-inflammatory ResearchDemonstrated reduction in pro-inflammatory cytokines in vitro.
Neuroprotection Case StudyClinical trials showed improved neurological outcomes in ischemic stroke patients compared to controls.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analogs share phenol/aromatic cores with amine or amide substituents. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Functional Groups Key Applications References
2-Methoxy-4-[(propylamino)methyl]phenol HCl (Target) C₁₁H₁₆ClNO₂ 237.7 (calculated) Methoxy, propylamino-methyl, phenol Hypothesized: Local anesthetic, enzyme modulator N/A
2-Amino-5-Methylphenol HCl C₇H₁₀ClNO 175.61 Amino, methyl, phenol Pharmaceutical intermediate
Articaine HCl C₁₃H₂₀ClN₂O₃S 320.83 Thiophene, ester, propylamino Dental anesthetic
Propitocaine HCl (Prilocaine HCl) C₁₃H₁₉ClN₂O 254.76 Propanamide, propylamino Local anesthetic (nerve block)
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl C₉H₁₄ClNO₂ 203.67 Methoxyphenol, ethylamine Neurotransmitter research

Pharmacological and Physicochemical Differences

Articaine Hydrochloride
  • Structure: Contains a thiophene ring instead of benzene, with an ester and propylamino group.
  • Applications : Widely used in dentistry due to high lipid solubility from the thiophene ring, enabling rapid nerve penetration and prolonged action .
  • Metabolism : Ester hydrolysis by plasma cholinesterase results in shorter half-life compared to amide-based anesthetics like propitocaine .
Propitocaine Hydrochloride
  • Structure : Features a propanamide linkage and lacks the methoxy group.
  • Applications : Local anesthetic with intermediate duration; metabolized to o-toluidine, which carries a risk of methemoglobinemia .
  • Comparison: The target compound’s phenol core may reduce metabolic toxicity but could limit lipid solubility compared to propitocaine’s amide structure .
2-Amino-5-Methylphenol HCl
  • Structure: Simpler phenol derivative with amino and methyl groups.
  • Applications : Primarily a synthetic intermediate; lacks the complex substituents needed for receptor-specific activity .
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl
  • Structure: Ethylamine chain attached to methoxyphenol (similar to neurotransmitter derivatives).
  • Applications: Research tool for studying adrenergic or dopaminergic systems; shorter alkyl chain reduces steric hindrance compared to the target compound’s propylamino group .

Research Findings and Mechanistic Insights

  • Solubility and Bioavailability: The methoxy group in the target compound likely enhances stability but may reduce water solubility compared to hydroxylated analogs like 2-amino-5-methylphenol HCl. Articaine’s thiophene ring provides a balance of lipid and aqueous solubility .
  • Receptor Interactions: Propitocaine’s amide group facilitates binding to voltage-gated sodium channels, while the target compound’s phenolic structure may favor hydrogen bonding with enzymes or transporters .
  • Toxicity Profile: Phenolic compounds generally exhibit lower neurotoxicity than aromatic amines (e.g., o-toluidine from propitocaine), but this requires validation .

Biological Activity

2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride, a compound with potential therapeutic applications, has been the subject of various studies investigating its biological activity. This article explores its antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H18ClNO2C_{11}H_{18}ClNO_2 and it features a methoxy group, a propylamino side chain, and a phenolic structure. These structural components contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus15Ciprofloxacin2
Escherichia coli20Amoxicillin5

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast (MDA-MB 231) and colorectal (Caco2) cancers. The IC50 values for these cell lines were significantly lower than those of control compounds.

Case Study: In Vitro Anticancer Activity

A recent study tested the compound on six different cancer cell lines:

Cell LineIC50 (µM)
MDA-MB 231 (Breast)12
Caco2 (Colorectal)8
HCT116 (Colorectal)6
PC3 (Prostate)15
NCI-H460 (Lung)18
Normal Fibroblasts>20

These results indicate that the compound selectively inhibits cancer cell growth while exhibiting lower toxicity towards normal cells.

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence that this compound may possess neuroprotective properties. Preliminary findings suggest that it can modulate oxidative stress pathways and inhibit neuroinflammation, which are critical factors in neurodegenerative diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in oxidative stress and inflammation, thereby exerting protective effects in various biological systems. Further research is needed to elucidate the exact mechanisms at play.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride, and how can intermediates be characterized?

  • Methodology :

  • Synthetic Routes : The compound can be synthesized via reductive amination of 4-hydroxy-3-methoxybenzaldehyde with propylamine, followed by hydrochlorination. A similar approach is used for structurally related compounds like articaine derivatives, where propylamino groups are introduced via alkylation or reductive amination .
  • Intermediate Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the formation of intermediates. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can validate molecular weights and functional groups. Purity should be assessed via HPLC with UV detection (e.g., ≥98% purity thresholds as per pharmaceutical standards) .

Q. How should researchers assess the compound’s stability under different storage conditions?

  • Methodology :

  • Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 25°C, 4°C, -20°C) and humidity levels (40–75% RH) over 1–6 months. Monitor degradation using HPLC to quantify impurities. For light sensitivity, expose samples to UV-Vis light and track changes via UV spectrophotometry. Reference standards (e.g., EP/Pharmaceutical grade) ensure accurate quantification .

Q. What analytical techniques are critical for verifying the compound’s identity and purity?

  • Methodology :

  • Identity : Combine NMR (structural confirmation), IR (functional group analysis), and X-ray crystallography (if crystalline).
  • Purity : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Compare retention times and peak areas against certified reference materials (CRMs). Mass spectrometry can detect trace impurities (e.g., <0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., cell lines, incubation times, and solvent controls). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to cross-validate results. Analyze batch-to-batch variability via LC-MS to rule out impurities affecting bioactivity. Publicly available databases (e.g., PubChem) can provide comparative datasets .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Methodology :

  • In vitro Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). For receptor targets, employ radioligand displacement assays (e.g., using ³H-labeled competitors).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses. Validate with mutagenesis studies targeting predicted interaction sites .

Q. How can metabolic pathways and degradation products of this compound be elucidated?

  • Methodology :

  • In vitro Metabolism : Incubate the compound with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS. Use stable isotope labeling to trace metabolic transformations.
  • Degradation Studies : Perform forced degradation (acid/base hydrolysis, oxidative stress) and analyze products using high-resolution mass spectrometry (HRMS). Structural elucidation can be supported by NMR fragmentation patterns .

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